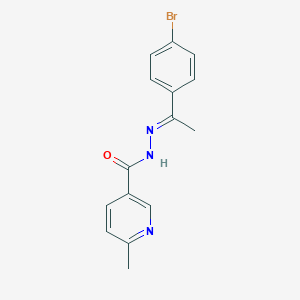
p-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone, also known as BAPMPC, is a chemical compound that has been widely used in scientific research for its various applications. BAPMPC is a derivative of pyridinecarbonylhydrazones and has been synthesized through various methods.
科学的研究の応用
P-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone has been widely used in scientific research for its various applications. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis, magnetic materials, and bioinorganic chemistry. This compound has also been used as a reagent in the synthesis of other organic compounds, such as pyrazoles and pyridines. Additionally, this compound has been studied for its potential applications in the treatment of cancer and other diseases.
作用機序
P-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
P-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have various applications in scientific research. However, this compound also has limitations. It is toxic and must be handled with care. Additionally, its mechanism of action is not well understood, which limits its potential applications.
将来の方向性
There are several future directions for the study of p-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone. One direction is the study of its potential applications in the treatment of cancer and other diseases. Another direction is the study of its mechanism of action, which could lead to the development of new drugs and therapies. Additionally, the synthesis of new derivatives of this compound could lead to the development of new materials and compounds with potential applications in various fields of science and technology.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its various applications. It has been synthesized through a multistep reaction process and has been studied for its potential applications in catalysis, magnetic materials, and bioinorganic chemistry. This compound has also been studied for its potential applications in the treatment of cancer and other diseases. While this compound has several advantages for lab experiments, it also has limitations and must be handled with care. There are several future directions for the study of this compound, including the study of its potential applications in the treatment of cancer and other diseases, the study of its mechanism of action, and the synthesis of new derivatives with potential applications in various fields of science and technology.
合成法
P-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone can be synthesized through a multistep reaction process involving the reaction of p-bromoacetophenone with methyl-3-pyridinecarbonylhydrazine. The reaction occurs in the presence of a catalyst, such as zinc chloride, and involves the formation of a Schiff base intermediate, which is then reduced to this compound using sodium borohydride.
特性
分子式 |
C15H14BrN3O |
|---|---|
分子量 |
332.19 g/mol |
IUPAC名 |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H14BrN3O/c1-10-3-4-13(9-17-10)15(20)19-18-11(2)12-5-7-14(16)8-6-12/h3-9H,1-2H3,(H,19,20)/b18-11+ |
InChIキー |
JSVBPDPNBGPQSL-WOJGMQOQSA-N |
異性体SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Br |
SMILES |
CC1=NC=C(C=C1)C(=O)NN=C(C)C2=CC=C(C=C2)Br |
正規SMILES |
CC1=NC=C(C=C1)C(=O)NN=C(C)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(5-bromo-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B274091.png)




![N-[(E)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-hydroxy-2-propylpentanamide](/img/structure/B274104.png)

![N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide](/img/structure/B274115.png)

![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B274122.png)
![3,4-Dinitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B274124.png)
![N'-[4-(dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B274126.png)
![N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide](/img/structure/B274129.png)
